3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol
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Overview
Description
3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound that features both difluorophenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol can be achieved through several methods. One common approach involves the use of 3,5-difluorophenylboronic acid in a Suzuki–Miyaura coupling reaction . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve the fluorination of 1,3,5-trichlorobenzene followed by amination to introduce the necessary functional groups . This method is advantageous due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with various biological molecules. For instance, it has been shown to bind to and inhibit the activity of enzymes like acetylcholinesterase and monoamine oxidase. These interactions can affect the breakdown and metabolism of neurotransmitters, influencing physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Difluorophenyl)propionic acid
- 3,5-Difluoroacetophenone
- Potassium(3,5-difluorophenyl)trifluoroborate
Uniqueness
3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-ol is unique due to its combination of difluorophenyl and trifluoromethyl groups, which confer distinct chemical properties. These properties make it particularly useful in applications requiring high stability and specific interactions with biological molecules.
Properties
Molecular Formula |
C9H7F5O |
---|---|
Molecular Weight |
226.14 g/mol |
IUPAC Name |
3-(3,5-difluorophenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H7F5O/c10-6-1-5(2-7(11)4-6)3-8(15)9(12,13)14/h1-2,4,8,15H,3H2 |
InChI Key |
AZYOMEQAMSPFEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(C(F)(F)F)O |
Origin of Product |
United States |
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